



# CC-930 Clinical Trial Termination: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CC-930   |           |
| Cat. No.:            | B1684340 | Get Quote |

South San Francisco, CA – The clinical development of **CC-930** (tanzisertib), a c-Jun N-terminal kinase (JNK) inhibitor, was discontinued following observations of liver toxicity in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF). This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the circumstances surrounding the trial's termination, offering troubleshooting guidance and frequently asked questions related to the experimental context.

## **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the termination of the CC-930 clinical trial?

A1: The Phase 2 clinical trial of **CC-930** in patients with idiopathic pulmonary fibrosis (IPF) was terminated due to an unfavorable benefit/risk profile, specifically the observation of elevated liver enzymes, indicating potential hepatotoxicity.[1] This decision was made after a sequential, ascending dose study revealed these safety concerns.

Q2: At which dose level was liver toxicity observed?

A2: While specific quantitative data from the trial have not been extensively published, reports indicate that the elevations in liver enzymes were observed at the 100 mg twice-daily (BID) dosing regimen.

Q3: What is the proposed mechanism of action for **CC-930** and its link to liver toxicity?







A3: **CC-930** is a potent inhibitor of all JNK isoforms (JNK1, JNK2, and JNK3), with a particular bias towards JNK2. The JNK signaling pathway is a critical component of the cellular response to stress, and its sustained activation can lead to apoptosis and inflammation. In the context of the liver, sustained JNK activation is implicated in various forms of liver injury. The observed hepatotoxicity of **CC-930** may be linked to its potent inhibition of JNK2, which can disrupt the delicate balance of cellular stress responses in hepatocytes.

Q4: Was the liver toxicity of **CC-930** predicted in preclinical studies?

A4: Detailed public reports from the preclinical toxicology studies of **CC-930** are not readily available. However, drug-induced liver injury (DILI) is a known challenge in drug development and is not always predicted by preclinical animal models. Idiosyncratic DILI, which can be influenced by individual patient factors, is particularly difficult to predict before human trials.

Q5: Are there other JNK inhibitors that have shown similar liver toxicity?

A5: The development of a successor to **CC-930**, named CC-90001, provides some insight. CC-90001 is a JNK inhibitor with a strong bias for JNK1 over JNK2. In a Phase 2 clinical trial for IPF, CC-90001 was generally well-tolerated and did not show clinically meaningful elevations in liver enzymes.[2] This suggests that the liver toxicity observed with **CC-930** might be related to its specific JNK isoform inhibition profile, particularly its potent action on JNK2.

## **Troubleshooting Guide for Related Experiments**

For researchers working with JNK inhibitors or investigating drug-induced liver injury, the following troubleshooting guide may be helpful:



| Issue                                                                     | Potential Cause                                                                                                                                | Recommended Action                                                                                                                                                                           |
|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cytotoxicity in hepatocyte cell cultures with a JNK inhibitor. | Off-target effects of the compound.                                                                                                            | - Perform a kinase panel screening to assess the inhibitor's selectivity Titrate the compound to the lowest effective concentration Use a structurally different JNK inhibitor as a control. |
| Cell culture conditions.                                                  | - Ensure proper cell health and density Test for mycoplasma contamination Optimize serum concentration in the media.                           |                                                                                                                                                                                              |
| Inconsistent results in animal models of liver injury.                    | Variability in drug metabolism<br>between species.                                                                                             | - Characterize the pharmacokinetic and pharmacodynamic profile of the compound in the specific animal model Ensure consistent dosing and formulation.                                        |
| Animal model limitations.                                                 | <ul> <li>Consider using multiple,<br/>mechanistically different<br/>models of liver injury (e.g.,<br/>toxin-induced, diet-induced).</li> </ul> |                                                                                                                                                                                              |
| Difficulty in translating in vitro findings to in vivo models.            | Differences in drug exposure and metabolism.                                                                                                   | - Measure compound concentrations in both in vitro and in vivo systems Use liver microsomes or hepatocytes from the relevant species to study in vitro metabolism.                           |

# **Quantitative Data Summary**



Detailed quantitative data from the terminated **CC-930** Phase 2 trial (NCT01203943) regarding the specific elevations in liver enzymes (e.g., ALT, AST) and the number of affected patients have not been made publicly available in peer-reviewed literature or clinical trial registries. This is not uncommon for clinical trials that are terminated early due to safety concerns. The following table summarizes the known information regarding **CC-930**'s inhibitory profile.

| Parameter   | CC-930 (Tanzisertib)          |
|-------------|-------------------------------|
| Target      | c-Jun N-terminal kinase (JNK) |
| IC50 (JNK1) | 61 nM                         |
| IC50 (JNK2) | 7 nM                          |
| IC50 (JNK3) | 6 nM                          |

## **Experimental Protocols**

While the specific, detailed protocols from the **CC-930** trial are proprietary, a standard protocol for monitoring liver function in a clinical trial for a novel therapeutic for idiopathic pulmonary fibrosis would typically include the following:

Protocol: Liver Function Monitoring in IPF Clinical Trials

- Baseline Assessment:
  - Prior to the first dose of the investigational drug, a comprehensive liver function panel is performed. This includes, but is not limited to:
    - Alanine aminotransferase (ALT)
    - Aspartate aminotransferase (AST)
    - Alkaline phosphatase (ALP)
    - Total bilirubin
    - Gamma-glutamyl transferase (GGT)



- Albumin
- Routine Monitoring:
  - Liver function tests are repeated at regular intervals throughout the study. A typical schedule would be:
    - Every 2 weeks for the first 3 months of treatment.
    - Monthly for the subsequent 3 months.
    - Every 3 months thereafter for the duration of the study.
- Unscheduled Monitoring:
  - Additional liver function tests are performed immediately if a patient develops any signs or symptoms suggestive of liver injury, such as:
    - Nausea or vomiting
    - Unexplained fatigue
    - Right upper quadrant abdominal pain
    - Jaundice
    - Dark urine
    - Pruritus
- Dose Modification and Discontinuation Criteria:
  - The protocol defines specific thresholds for liver enzyme elevations that trigger a dose reduction, temporary interruption, or permanent discontinuation of the investigational drug.
     These are often based on multiples of the upper limit of normal (ULN) for ALT and AST, and are considered in conjunction with bilirubin levels (Hy's Law).

## **Visualizations**





Click to download full resolution via product page

Caption: Simplified JNK signaling pathway and the point of inhibition by CC-930.





Click to download full resolution via product page

Caption: Logical workflow of the **CC-930** clinical development leading to termination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [CC-930 Clinical Trial Termination: A Technical Support Resource for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#cc-930-clinical-trial-termination-due-to-liver-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com